

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by P505-15

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Compound of Interest

Compound Name: P505-15

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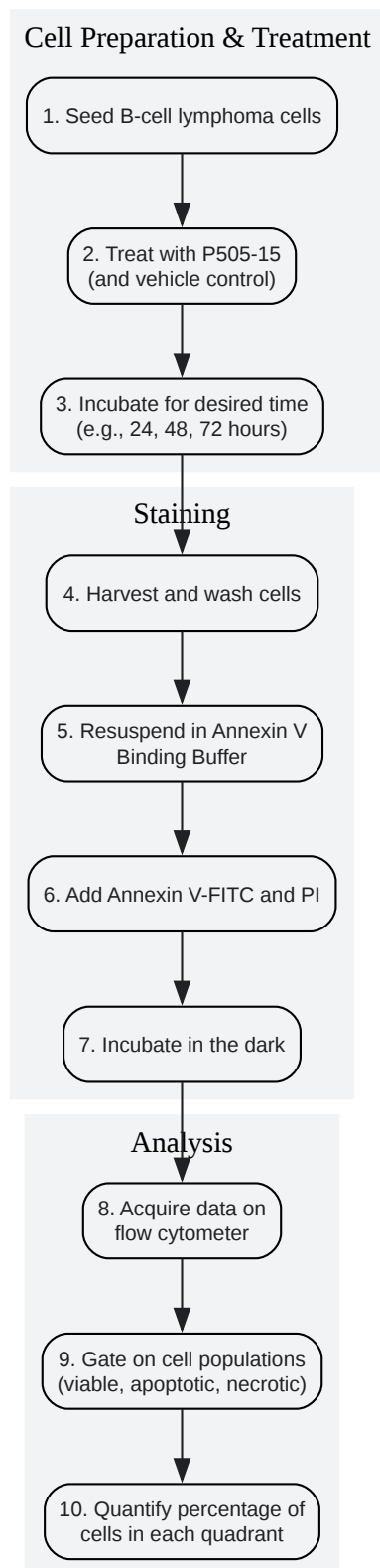
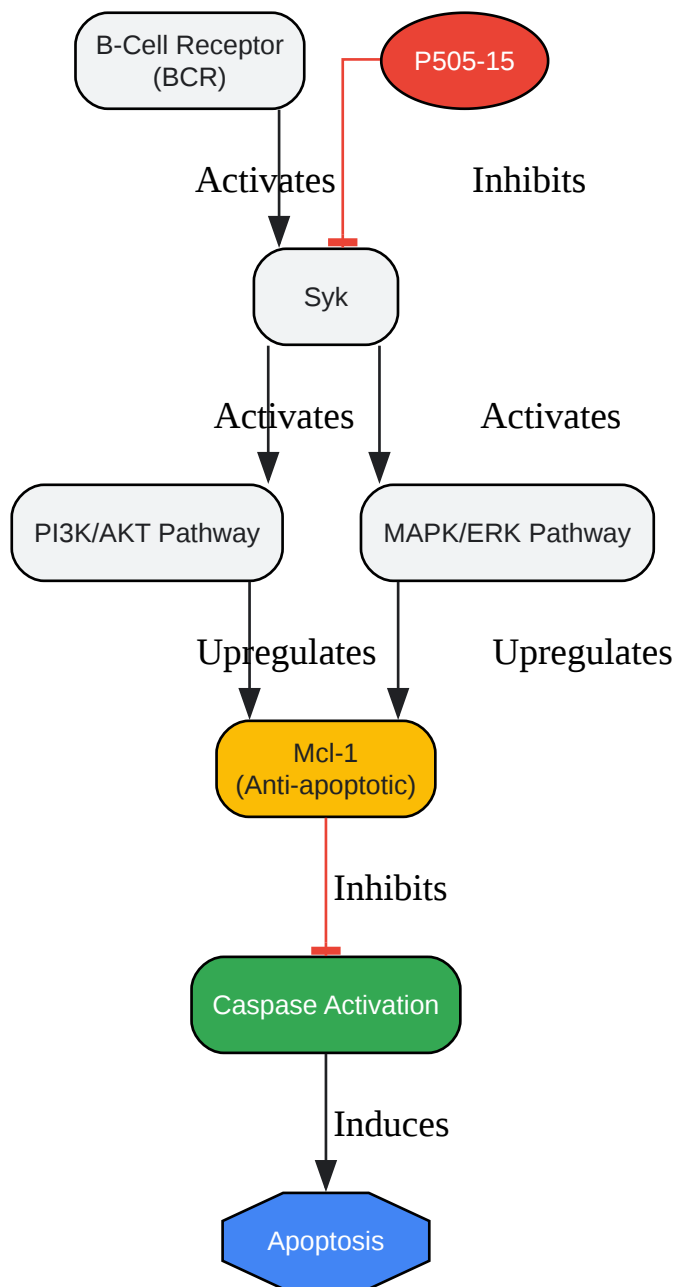
Introduction

P505-15, also known as PRT062607, is a highly selective and potent small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is implicated in the pathogenesis of various B-cell malignancies, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[1][3] Inhibition of Syk by **P505-15** disrupts downstream signaling cascades, ultimately leading to a decrease in cell viability and the induction of caspase-dependent apoptosis in B-cell lines with a functional BCR signaling pathway.[1]

These application notes provide a detailed protocol for the analysis of **P505-15**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but stains the cellular DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway of P505-15-Induced Apoptosis

P505-15 exerts its pro-apoptotic effects by inhibiting the catalytic activity of Syk. In B-cells, the engagement of the B-cell receptor (BCR) leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases. This creates docking sites for Syk, which upon binding, becomes activated and initiates a downstream signaling cascade. Key pathways affected by Syk activation include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. By inhibiting Syk, **P505-15** effectively blocks these pro-survival signals. This leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases.



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References

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- 2. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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